Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
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Overview
Description
Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.2557 . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system.
Preparation Methods
The synthesis of tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group or the spirocyclic nitrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The formyl group and tert-butyl ester also play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can be compared with other spirocyclic compounds, such as:
- Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate These compounds share similar spirocyclic structures but differ in the functional groups attached to the ring system. The presence of the formyl group in this compound provides unique reactivity and potential applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(5-14)12-17-11/h5H,4,6-7H2,1-3H3 |
InChI Key |
VQJINVDMNWCHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C=O |
Origin of Product |
United States |
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